molecular formula C18H25N3O B2725309 1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide CAS No. 1797400-93-1

1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide

Cat. No. B2725309
CAS RN: 1797400-93-1
M. Wt: 299.418
InChI Key: JLEAVFSIPIJKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide, also known as BTCP, is a synthetic opioid drug that was first synthesized in the 1960s. The compound has been studied for its potential use as a painkiller and has shown promising results in preclinical studies.

Mechanism of Action

1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating pain relief. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as endorphins, that further enhance pain relief. In addition, this compound also activates the reward pathway in the brain, which can lead to addiction and abuse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound can cause pain relief, sedation, euphoria, and respiratory depression. It can also cause constipation, nausea, and vomiting. In addition, long-term use of this compound can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide has several advantages for lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. In addition, this compound is relatively stable and can be easily synthesized in the lab. However, this compound also has several limitations for lab experiments. It is highly addictive and can be dangerous if not handled properly. In addition, its effects on the brain and body can be difficult to study in vivo.

Future Directions

There are several future directions for the study of 1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide. One area of research is the development of new painkillers that are safer and less addictive than traditional opioids. This compound and other synthetic opioids may hold promise in this area. Another area of research is the study of the opioid system and its role in addiction and dependence. This compound and other opioids may be useful tools for studying these complex processes. Finally, the development of new drugs that target specific opioid receptors may lead to more effective pain relief with fewer side effects.

Synthesis Methods

The synthesis of 1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide involves several steps, including the reaction of 4-methylpiperidine with benzyl chloride to form 4-methylbenzylpiperidine, which is then reacted with cyanopropyl chloride to form this compound. The final compound is obtained through the reaction of the intermediate product with acetic anhydride.

Scientific Research Applications

1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide has been studied for its potential use as a painkiller due to its opioid activity. Preclinical studies have shown that this compound has a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. In addition, this compound has also been studied for its potential use as an antidepressant and anxiolytic.

properties

IUPAC Name

1-benzyl-N-(1-cyanopropyl)-4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-3-16(13-19)20-17(22)18(2)9-11-21(12-10-18)14-15-7-5-4-6-8-15/h4-8,16H,3,9-12,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEAVFSIPIJKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.